molecular formula C14H27NaO3S B15345751 Tetradecenesulfonic acid sodium salt

Tetradecenesulfonic acid sodium salt

Cat. No.: B15345751
M. Wt: 298.42 g/mol
InChI Key: RUTSRVMUIGMTHJ-IERUDJENSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecenesulfonic acid sodium salt typically involves the sulfonation of tetradecene. This process can be achieved through advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions . The regioselectivity of the reaction is controlled by the different reactivity of the carbon-bromine and activated carbon-oxygen bonds . The resulting sulfonic acid salts are then separated from alkenes through their low solubility after workup .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct sulfonation of tetradecene using sulfur trioxide or oleum as sulfonating agents. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetradecenesulfonic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Alkoxides or amines are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter carbon chain.

    Sodium lauryl ether sulfate (SLES): A widely used surfactant with additional ethoxy groups, providing different solubility and foaming characteristics.

    Sodium alkylbenzene sulfonate (SABS): A common surfactant in detergents with a benzene ring in its structure.

Uniqueness

Tetradecenesulfonic acid sodium salt is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better emulsifying properties compared to shorter-chain surfactants . This makes it particularly effective in applications requiring strong detergency and foaming capabilities .

Properties

Molecular Formula

C14H27NaO3S

Molecular Weight

298.42 g/mol

IUPAC Name

sodium;(E)-tetradec-1-ene-1-sulfonate

InChI

InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1/b14-13+;

InChI Key

RUTSRVMUIGMTHJ-IERUDJENSA-M

Isomeric SMILES

CCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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